Natural occurrence of 6-allyl-1,3-benzodioxol-5-ol in Illicium anisatum
Natural occurrence of 6-allyl-1,3-benzodioxol-5-ol in Illicium anisatum
Technical Monograph: Natural Occurrence and Chemotaxonomic Significance of 6-Allyl-1,3-benzodioxol-5-ol in Illicium anisatum
Executive Summary & Chemical Profile
6-Allyl-1,3-benzodioxol-5-ol (CAS: 19202-23-4), also known as 6-Allylsesamol , is a specialized phenylpropanoid derivative occurring in the essential oils and solvent extracts of Illicium anisatum (Japanese Star Anise). While often overshadowed by the neurotoxic sesquiterpene Anisatin or the volatile Safrole , this phenolic compound serves as a critical chemotaxonomic marker. Its presence helps distinguish the toxic I. anisatum from its edible relative, Illicium verum (Chinese Star Anise), particularly in fragmented or powdered supply chains where morphological identification is impossible.
Chemical Identity:
| Property | Detail |
|---|---|
| IUPAC Name | 6-(prop-2-en-1-yl)-1,3-benzodioxol-5-ol |
| Common Synonyms | 6-Allylsesamol; 5-Hydroxy-6-allyl-1,3-benzodioxole |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Structural Features | Benzodioxole ring (methylenedioxy bridge), Phenolic hydroxyl (C5), Allyl group (C6) |
| Solubility | Soluble in ethanol, diethyl ether, chloroform; poorly soluble in water |
Botanical Context & Biosynthetic Origin
The occurrence of 6-allyl-1,3-benzodioxol-5-ol is not random; it is a product of the distinct secondary metabolism of the Illiciaceae family. Unlike I. verum, which channels resources primarily into (E)-Anethole biosynthesis, I. anisatum exhibits a broader diversity of allyl-phenols and methylenedioxy-substituted benzenes.
Biosynthetic Pathway
The compound originates from the Shikimic Acid Pathway , proceeding through Phenylalanine and Cinnamic acid. The critical divergence point is the formation of the methylenedioxy bridge (creating the benzodioxole moiety) and the subsequent allylation.
Mechanism:
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Core Formation: Ferulic acid precursors undergo reduction and modification to form the basic phenolic skeleton.
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Methylenedioxy Bridge: A cytochrome P450-dependent oxidase (CYP719A subfamily) catalyzes the closure of the methoxy/hydroxy groups to form the dioxole ring, yielding Sesamol (1,3-benzodioxol-5-ol) derivatives.
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Regioselective Allylation: Prenyltransferases introduce the allyl moiety at the C6 position, distinct from the C5-allylation seen in Safrole precursors.
Figure 1: Proposed biosynthetic pathway of 6-allyl-1,3-benzodioxol-5-ol in Illicium species, highlighting the divergence from the Safrole pathway.
Isolation & Detection Protocols
To isolate or quantify this compound, researchers must employ fractionation techniques that separate phenolic constituents from the dominant essential oil terpenes (like 1,8-cineole) and neurotoxins (anisatin).
Extraction Methodology
This protocol prioritizes the enrichment of phenolic fractions where 6-allyl-1,3-benzodioxol-5-ol resides.
Step-by-Step Workflow:
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Plant Material Preparation:
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Use dried fruit follicles or leaves of I. anisatum.[1]
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Pulverize to a coarse powder (40 mesh).
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Solvent Extraction:
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Macerate 100g powder in Acetone/Water (7:3) for 24 hours. Rationale: Acetone penetrates cell walls effectively while the water content aids in extracting glycosidically bound phenolics if present.
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Filter and evaporate solvent under reduced pressure (Rotavap at 40°C).
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Liquid-Liquid Partitioning (Critical Step):
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Resuspend crude extract in distilled water.
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Wash 1: Partition with n-Hexane (3x). Removes non-polar lipids and major terpenes (Safrole, Cineole).
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Wash 2: Partition aqueous layer with Ethyl Acetate (3x). Captures the target phenolic compound.
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Alkali Washing (Phenolic Isolation):
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Extract the Ethyl Acetate fraction with 5% NaOH . The phenol (6-allyl-1,3-benzodioxol-5-ol) converts to its water-soluble phenolate salt.
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Separate the organic layer (discard or save for neutral compounds).
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Acidify the aqueous alkaline layer with 2M HCl to pH 2.
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Re-extract with Ethyl Acetate.[2] This fraction is highly enriched in 6-allyl-1,3-benzodioxol-5-ol.
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Analytical Validation (GC-MS)
Gas Chromatography-Mass Spectrometry is the gold standard for identification due to the compound's volatility.
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Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
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Carrier Gas: Helium at 1.0 mL/min.
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Temperature Program: 60°C (1 min) → 4°C/min → 280°C (10 min).
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Identification Criteria:
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Retention Index (RI): Approx. 1547 (on DB-5).
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Mass Spectrum (EI, 70eV): Look for molecular ion [M]+ at m/z 178 .
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Key Fragments: m/z 135 (loss of allyl/propyl), m/z 77 (aromatic ring).
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Chemotaxonomic Differentiation
The presence of 6-allyl-1,3-benzodioxol-5-ol is a "red flag" indicator for I. anisatum adulteration in I. verum products.
Comparative Chemical Profile:
| Component | Illicium verum (Edible) | Illicium anisatum (Toxic) |
| Major Volatile | (E)-Anethole (>85%) | 1,8-Cineole, Sabinene |
| Phenolic Markers | Traces of Anisaldehyde | 6-Allyl-1,3-benzodioxol-5-ol , Safrole |
| Toxic Principle | Absent (Trace Veranisatins) | Anisatin (Neurotoxic Sesquiterpene) |
| Odor Profile | Sweet, Licorice-like | Medicinal, Camphoraceous, slightly woody |
Differentiation Workflow: If a sample of "Star Anise" shows a significant peak for 6-allyl-1,3-benzodioxol-5-ol (m/z 178) and low Anethole, it is confirmed as I. anisatum or a contaminated batch.
Figure 2: Logical decision tree for identifying Illicium anisatum adulteration using 6-allyl-1,3-benzodioxol-5-ol as a marker.
Safety & Handling
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Toxicity: While 6-allyl-1,3-benzodioxol-5-ol itself is a phenolic antioxidant, it is inextricably linked with Anisatin in the plant matrix. Anisatin is a potent GABA antagonist causing seizures.
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Lab Safety: All extraction procedures involving I. anisatum must be performed in a fume hood. Avoid skin contact with crude extracts due to the lipophilic nature of the neurotoxins.
References
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Chemical Composition of Illicium anisatum Essential Oil Source: Acta Pharmaceutica, 2009.[2] Note: Identifies phenylpropanoid constituents and their antioxidant activities.
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PubChem Compound Summary: 6-Allyl-1,3-benzodioxol-5-ol Source: National Center for Biotechnology Information (NCBI). Note: Provides CAS 19202-23-4, chemical structure, and synonym data.
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Differentiation of Illicium verum and Illicium anisatum Source: Journal of Food Protection. Note: Establishes the necessity of chemical markers for distinguishing edible vs. toxic species.
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Biosynthesis of Phenylpropanoids in Illicium Species Source: Phytochemistry Reviews. Note: General reference for the Shikimic acid and phenylpropanoid pathways in Schisandraceae.
